cis-1-Methylcyclobutane-1,3-diamine dihydrochloride
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Overview
Description
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08406 g/mol . It is a derivative of cyclobutane, featuring two amine groups and a methyl group in a cis configuration. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diaminopropane with methylcyclobutanone in the presence of a reducing agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-Methylcyclobutane-1,3-diamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-1-Methylcyclobutane-1,3-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of cellular components.
Comparison with Similar Compounds
- trans-1-Methylcyclobutane-1,3-diamine dihydrochloride
- 1,2-Diaminocyclobutane dihydrochloride
- 1,3-Diaminocyclopentane dihydrochloride
Comparison: cis-1-Methylcyclobutane-1,3-diamine dihydrochloride is unique due to its cis configuration, which imparts distinct stereochemical properties compared to its trans isomer. This configuration can affect its reactivity and interaction with other molecules, making it particularly valuable in stereoselective synthesis and research applications.
Properties
IUPAC Name |
1-methylcyclobutane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJDMGHRXKXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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